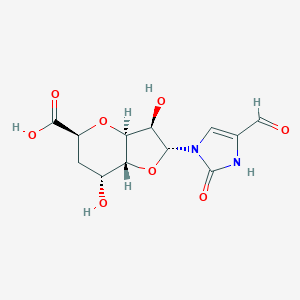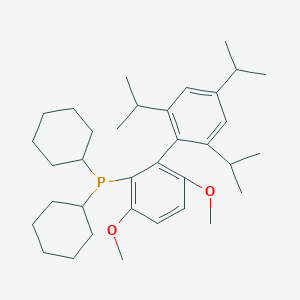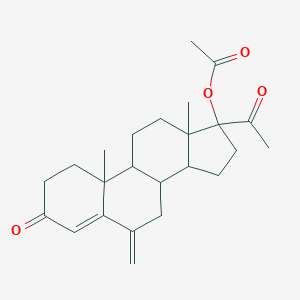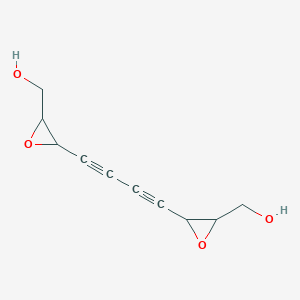
Repandiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Repandiol is a naturally occurring diterpenoid compound that is found in the plant species Euphorbia repanda. This compound has gained significant attention in recent years due to its potential therapeutic applications in various fields of research, including cancer treatment, inflammation, and neurodegenerative disorders. In Additionally, we will list as many future directions as possible for further research on repandiol.
Aplicaciones Científicas De Investigación
Cytotoxic Properties
Repandiol, isolated from mushrooms Hydnum repandum and H. repandum var. album, has been found to exhibit potent cytotoxic activity against various tumor cells. This compound, characterized as (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol, displays significant potential in cancer research due to its ability to effectively target tumor cells (Takahashi, Endo, & Nozoe, 1992).
DNA Interstrand Cross-Linking
Repandiol has also been identified as a mycotoxic diepoxide that can form interstrand cross-links within DNA. This property makes it a valuable molecule for studying the mechanisms of DNA damage and repair, particularly in the context of cancer biology (Millard et al., 2004).
Hepatoprotective and Antioxidant Potential
Mallotus repandus, traditionally used for various liver disorders, has been studied for its hepatoprotective and antioxidant activities. The ethyl acetate stem extract of M. repandus demonstrated protective effects against liver injury, which may be attributed to its antioxidant properties, thereby substantiating its traditional use (Mondal et al., 2020).
Analgesic and Anti-Inflammatory Activities
The plant Cyclamen repandum, showing biological activity in folk medicine, was investigated for its anti-inflammatory and antinociceptive activities. The study supports the traditional use of C. repandum tubers for pain and inflammation, providing a basis for the development of new therapeutic agents (Speroni et al., 2007).
Propiedades
Número CAS |
147921-90-2 |
|---|---|
Nombre del producto |
Repandiol |
Fórmula molecular |
C10H10O4 |
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
[3-[4-[3-(hydroxymethyl)oxiran-2-yl]buta-1,3-diynyl]oxiran-2-yl]methanol |
InChI |
InChI=1S/C10H10O4/c11-5-9-7(13-9)3-1-2-4-8-10(6-12)14-8/h7-12H,5-6H2 |
Clave InChI |
BQWDCZPSFPXRCB-UHFFFAOYSA-N |
SMILES |
C(C1C(O1)C#CC#CC2C(O2)CO)O |
SMILES canónico |
C(C1C(O1)C#CC#CC2C(O2)CO)O |
melting_point |
168-169°C |
Otros números CAS |
147921-90-2 |
Descripción física |
Solid |
Sinónimos |
2,3,8,9-diepoxy-4,6-decadiyne-1,10-diol repandiol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



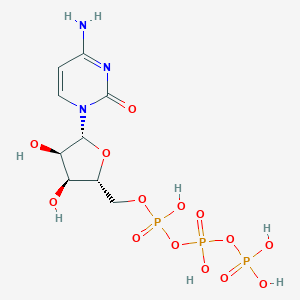
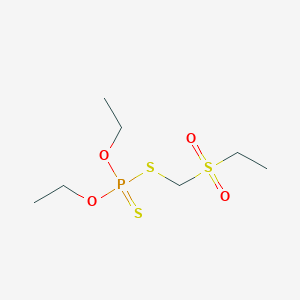
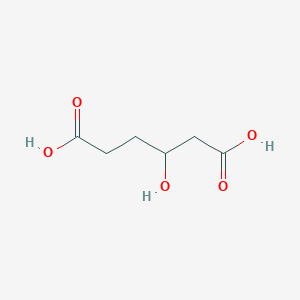
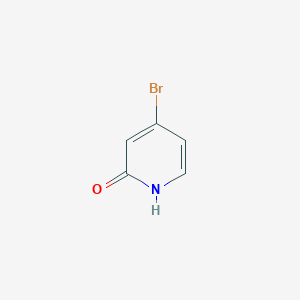


![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B130002.png)


